REACTION_CXSMILES
|
[OH:1][C:2]1[CH2:7][C:6]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)([CH2:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[O:5][C:4](=[O:22])[CH:3]=1.CC1C=CC(C)=CC=1[CH2:26][C:27]1C=[C:31]([S:33](=S)([O-])=O)[CH:30]=[CH:29][C:28]=1[CH3:37].CCN([CH2:48][CH3:49])CC.C([O-])(O)=O.[Na+]>C(OCC)C.C(O)C>[OH:1][C:2]1[CH2:7][C:6]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)([CH2:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[O:5][C:4](=[O:22])[C:3]=1[S:33][CH2:31][C:30]1[CH:29]=[C:28]([CH3:37])[CH:27]=[CH:26][C:48]=1[CH3:49] |f:3.4|
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Name
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5,6-dihydro-4-hydroxy-6-phenyl-6-(2-phenylethyl)-2H-pyran-2-one
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Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
OC1=CC(OC(C1)(CCC1=CC=CC=C1)C1=CC=CC=C1)=O
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Name
|
2,5-dimethylbenzyl-p-toluenethiosulfonate
|
Quantity
|
0.312 g
|
Type
|
reactant
|
Smiles
|
CC1=C(CC2=C(C=CC(=C2)S(=O)([O-])=S)C)C=C(C=C1)C
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Name
|
|
Quantity
|
0.23 mL
|
Type
|
reactant
|
Smiles
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CCN(CC)CC
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Name
|
|
Quantity
|
0.071 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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UNSPECIFIED
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Setpoint
|
40 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
washed with H2O
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Type
|
CUSTOM
|
Details
|
The solvent was then removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(OC(C1)(CCC1=CC=CC=C1)C1=CC=CC=C1)=O)SCC1=C(C=CC(=C1)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.116 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |